(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate
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Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxobenzoisoquinoline core and a methoxybenzenesulfonate group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the dioxobenzoisoquinoline core. This core can be synthesized through a series of reactions, including cyclization and oxidation processes. The methoxybenzenesulfonate group is then introduced through a sulfonation reaction, where methoxybenzenesulfonic acid is reacted with the dioxobenzoisoquinoline core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The methoxy and sulfonate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and developing new diagnostic methods.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research has shown that it may have anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methoxy group.
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-nitrobenzenesulfonate: Contains a nitro group, which imparts different chemical properties.
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-aminobenzenesulfonate: Features an amino group, leading to different reactivity and applications.
Uniqueness
What sets (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate apart from similar compounds is its methoxy group, which influences its solubility, reactivity, and interaction with other molecules. This unique feature makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S/c1-25-13-8-10-14(11-9-13)27(23,24)26-20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAUSBPFUVRYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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